1-(bromomethyl)-3-ethyl-2-fluorobenzene
Description
1-(Bromomethyl)-3-ethyl-2-fluorobenzene is a brominated aromatic compound featuring a bromomethyl (-CH2Br) group, an ethyl (-C2H5) substituent at the meta position, and a fluorine atom at the ortho position. Bromomethyl aromatic compounds are widely used in organic synthesis, pharmaceuticals, and materials science due to their versatility in nucleophilic substitution and cross-coupling reactions .
Properties
CAS No. |
1823493-99-7 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-fluorobenzene can be synthesized through several methods:
Halogenation of 3-ethyl-2-fluorotoluene: This method involves the bromination of 3-ethyl-2-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction typically occurs in a solvent such as carbon tetrachloride or chloroform under reflux conditions.
Grignard Reaction: Another approach involves the formation of a Grignard reagent from 3-ethyl-2-fluorobenzyl chloride, followed by reaction with bromine to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of 1-(bromomethyl)-3-ethyl-2-fluorobenzene generally follows the halogenation route due to its efficiency and scalability. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity.
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group in 1-(bromomethyl)-3-ethyl-2-fluorobenzene is highly reactive towards nucleophiles, making it suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the bromomethyl group can yield 3-ethyl-2-fluorobenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 1-(azidomethyl)-3-ethyl-2-fluorobenzene.
Oxidation: 3-ethyl-2-fluorobenzoic acid.
Reduction: 3-ethyl-2-fluorobenzyl alcohol.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-2-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly as a building block for molecules with biological activity.
Biological Studies: The compound is used in labeling studies due to the presence of the bromomethyl group, which can be easily tagged with various probes.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethyl-2-fluorobenzene in chemical reactions primarily involves the reactivity of the bromomethyl group. This group can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. The ethyl and fluorine substituents on the benzene ring can influence the reactivity and selectivity of these reactions through electronic and steric effects.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical and structural parameters of related bromomethyl-substituted benzene derivatives:
| Compound Name | Molecular Formula | CAS Number | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Substituents |
|---|---|---|---|---|---|---|
| 1-(Bromomethyl)-3-fluorobenzene | C₇H₆BrF | 456-41-7 | 189.025 | 1.547 | Not reported | -F (ortho), -CH2Br |
| 1-(Bromomethyl)-4-fluorobenzene | C₇H₆BrF | Not reported | 189.025 | Not reported | Not reported | -F (para), -CH2Br |
| 1-(Bromomethyl)-4-methoxybenzene | C₈H₉BrO | Not reported | 201.06 | Not reported | Not reported | -OCH₃ (para), -CH2Br |
| 1-(Bromomethyl)-3-(trifluoromethyl)benzene | C₈H₆BrF₃ | 402-49-3 | 239.04 | Not reported | Not reported | -CF₃ (meta), -CH2Br |
| 1-(Bromomethyl)-2,4-difluorobenzene | C₇H₅BrF₂ | Not reported | 207.02 | Not reported | Not reported | -F (ortho, para), -CH2Br |
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups enhance electrophilicity at the bromomethyl site, accelerating nucleophilic substitution reactions .
- Electron-Donating Groups (EDGs) : Methoxy groups decrease electrophilicity but improve solubility in polar solvents .
- Density Trends: Fluorinated derivatives (e.g., 1-(bromomethyl)-3-fluorobenzene) exhibit higher densities (~1.547 g/cm³) compared to non-fluorinated analogs due to increased molecular packing efficiency .
Method 1: Alkylation in Polar Aprotic Solvents
- Example : 1-(Bromomethyl)-4-fluorobenzene is synthesized by reacting 4-fluorotoluene derivatives with brominating agents (e.g., NBS) in DMF with K₂CO₃ as a base .
- Yield : Typically 60–80% after purification by column chromatography .
Method 2: C–C Bond Insertion
- Example : 1-(Bromomethyl)-4-methoxybenzene is prepared via rhodium-catalyzed C–C bond insertion of diazo compounds into benzyl bromides, achieving >75% yield .
Method 3: Halogen Exchange
- Example : Fluorinated derivatives (e.g., 1-(bromomethyl)-2,4-difluorobenzene) are synthesized by substituting chlorine with fluorine using KF in the presence of phase-transfer catalysts .
Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
